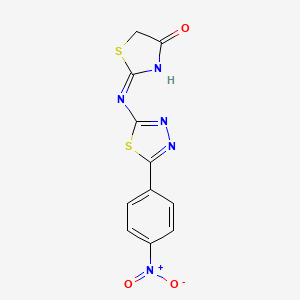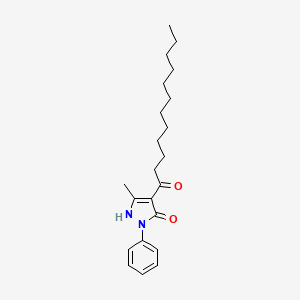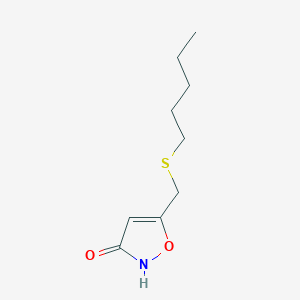
5-((pentylthio)methyl)isoxazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((pentylthio)methyl)isoxazol-3(2H)-one is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a pentylthio group attached to the isoxazole ring, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((pentylthio)methyl)isoxazol-3(2H)-one typically involves the formation of the isoxazole ring followed by the introduction of the pentylthio group. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-aminocrotonitrile with an appropriate aldehyde can form the isoxazole ring, which is then functionalized with a pentylthio group using thiolation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
5-((pentylthio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The pentylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted isoxazoles depending on the nucleophile used.
Applications De Recherche Scientifique
5-((pentylthio)methyl)isoxazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 5-((pentylthio)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets. The pentylthio group can enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. The isoxazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-methylisoxazol-3-ylamine
- 3-amino-5-methylisoxazole
- 5-methyl-1,2-oxazol-3-amine
Uniqueness
5-((pentylthio)methyl)isoxazol-3(2H)-one is unique due to the presence of the pentylthio group, which imparts distinct chemical and physical properties. This group can influence its solubility, reactivity, and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
89660-68-4 |
|---|---|
Formule moléculaire |
C9H15NO2S |
Poids moléculaire |
201.29 g/mol |
Nom IUPAC |
5-(pentylsulfanylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C9H15NO2S/c1-2-3-4-5-13-7-8-6-9(11)10-12-8/h6H,2-5,7H2,1H3,(H,10,11) |
Clé InChI |
SANNTZPLVGYBHW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCSCC1=CC(=O)NO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Diphenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12921241.png)
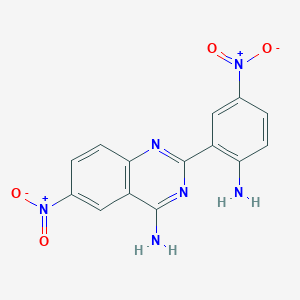


![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-phenyl-](/img/structure/B12921287.png)

![4-Chloro-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12921292.png)

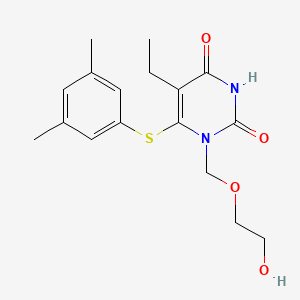
![2-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione](/img/structure/B12921304.png)
![2-Benzyl-1H-imidazo[4,5-e][1,2,4]triazin-3(2H)-one](/img/structure/B12921310.png)
